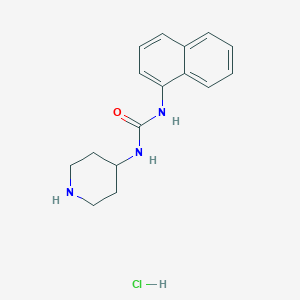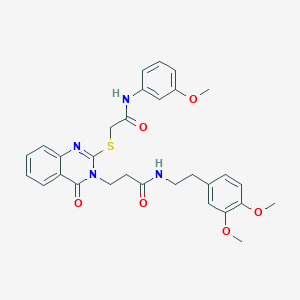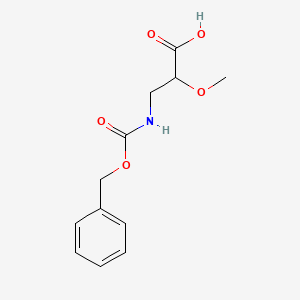![molecular formula C16H17N5OS B2648768 (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 1286727-02-3](/img/structure/B2648768.png)
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an imidazole ring, a piperidine ring, and a benzo[c][1,2,5]thiadiazol-5-yl group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is a six-membered ring with one nitrogen atom, making it a secondary amine . The benzo[c][1,2,5]thiadiazol-5-yl group is a heterocyclic compound containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The imidazole and piperidine rings are likely to contribute to the rigidity of the molecule, while the benzo[c][1,2,5]thiadiazol-5-yl group may influence its electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and piperidine rings could impact its solubility and stability .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of imidazo[1,2-a]pyridines and their evaluation as potential antiulcer agents illustrate the broader chemical family's relevance. Although the exact compound was not directly mentioned, related structures demonstrate interest in thiadiazole derivatives for their potential pharmacological activities. In one study, thiadiazole derivatives were synthesized but showed no significant antisecretory activity in a rat model, despite some compounds demonstrating good cytoprotective properties against ethanol and HCl-induced ulcers (Starrett et al., 1989).
Antiproliferative Activity
Another research avenue involves the synthesis and evaluation of novel heterocycles for antiproliferative activity, highlighting the interest in exploring benzothiazole and piperidine derivatives for potential therapeutic applications. A specific study synthesized a compound from piperidinyl benzo[d]isoxazole, demonstrating its structure and evaluating it for antiproliferative activity, emphasizing the significance of structural analysis in medicinal chemistry (Prasad et al., 2018).
Molecular Interaction Studies
The molecular interactions of cannabinoid receptor antagonists, such as SR141716 (a compound structurally similar to the query), have been explored to understand their binding mechanisms and potential therapeutic implications. This research is indicative of the scientific community's interest in dissecting the pharmacological action at the molecular level to design more effective drugs (Shim et al., 2002).
Aggregation Effects in Organic Compounds
Studies on the aggregation effects of thiadiazole derivatives in organic solvents offer insights into the physicochemical properties that influence compound behavior in different environments. This research can inform the development of materials and drugs by understanding how molecular structures impact their physical properties and interactions (Matwijczuk et al., 2016).
Antimicrobial and Antitubercular Activity
The design and synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives for evaluating their antimicrobial and antitubercular activities demonstrate the ongoing efforts to find new treatments for infectious diseases. This research showcases the therapeutic potential of such compounds in addressing global health challenges (Syed et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c22-16(13-1-2-14-15(9-13)19-23-18-14)21-6-3-12(4-7-21)10-20-8-5-17-11-20/h1-2,5,8-9,11-12H,3-4,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBGOLGKCPSCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-(diethylamino)pentan-2-yl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2648692.png)
![1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2648694.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2648697.png)

![1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid](/img/structure/B2648699.png)
![N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2648700.png)

![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2648702.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2648706.png)